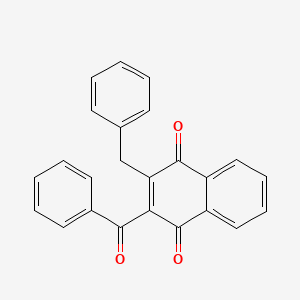

2-Benzoyl-3-benzylnaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzoyl-3-benzylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O3/c25-22(17-11-5-2-6-12-17)21-20(15-16-9-3-1-4-10-16)23(26)18-13-7-8-14-19(18)24(21)27/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKJYFHMPHESNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzoyl 3 Benzylnaphthalene 1,4 Dione and Its Analogues

Historical Evolution of Naphthalene-1,4-dione Synthesis

The history of naphthalene-1,4-dione (naphthoquinone) synthesis is rooted in the oxidation of naphthalene (B1677914) and its derivatives. Early industrial methods involved the aerobic oxidation of naphthalene using a vanadium oxide catalyst. nih.gov In the laboratory setting, a common route was the oxidation of naphthalene with chromium trioxide. nih.gov

A significant historical method for introducing substituents has been the Friedel-Crafts alkylation. nih.gov However, this approach often suffers from drawbacks such as low yields and the formation of isomeric mixtures, which complicates purification. nih.gov For the synthesis of 2-hydroxy-1,4-naphthoquinones (lawsone) bearing a 3-alkyl group, early work by Fieser and colleagues in the 1940s utilized a radical alkylation involving diacyl peroxides. nih.gov These foundational methods, while effective, often required harsh conditions and lacked the high regioselectivity demanded by modern synthetic chemistry, paving the way for the development of more refined techniques.

Contemporary Synthetic Strategies for 2-Benzoyl-3-benzylnaphthalene-1,4-dione

Modern organic synthesis provides a toolkit of advanced methods for the precise construction of complex molecules like 2-Benzoyl-3-benzylnaphthalene-1,4-dione. These strategies prioritize efficiency, selectivity, and sustainability. While direct synthesis of the titular compound is not extensively documented, numerous methodologies exist for its analogues, particularly 2-acyl-3-substituted-1,4-naphthoquinones, which serve as excellent models for its potential synthesis.

Achieving precise control over the position of substituents on the naphthoquinone ring, known as regioselectivity, is a central challenge in synthesizing asymmetrically substituted compounds like 2-Benzoyl-3-benzylnaphthalene-1,4-dione.

A notable strategy for synthesizing 2,3-disubstituted-1,4-naphthoquinones involves a two-step sequence: a metal-free oxidative benzoylation followed by a Palladium-catalyzed Suzuki cross-coupling reaction. epa.gov This approach allows for the controlled, stepwise introduction of two different groups at the C2 and C3 positions. Another powerful technique is the three-component reductive alkylation reaction, which can be catalyzed by proline to react 2-hydroxy-1,4-naphthoquinone (B1674593) with aldehydes and other reagents to form 3-substituted derivatives in high yields. nih.gov This method offers a significant improvement over older radical alkylation techniques, which often resulted in lower yields. nih.govmalariaworld.org

Furthermore, a platform of regioselective synthetic methodologies has been established to create libraries of polysubstituted 3-benzylmenadione (2-methyl-3-benzylnaphthalene-1,4-dione) derivatives. colab.ws These routes, including the "naphthol route" and regioselective Diels-Alder reactions, provide systematic pathways to control the substitution pattern on the naphthoquinone core. colab.ws Such controlled functionalization is critical for establishing structure-activity relationships in drug discovery. nih.gov

Catalysis is fundamental to modern organic synthesis, offering pathways that are faster, more selective, and occur under milder conditions than non-catalytic alternatives. For naphthoquinone derivatives, a variety of catalysts have been employed.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are used to synthesize 2,3-diyne-1,4-naphthoquinone derivatives from 2,3-dibromo-1,4-naphthoquinone (B88232) and terminal alkynes. researchgate.net This demonstrates the utility of palladium catalysts in forming carbon-carbon bonds at the C2 and C3 positions. Cerium(III) chloride (CeCl₃·7H₂O) has been shown to be an effective catalyst for the reaction of 2-acyl-1,4-naphthoquinones with arylamines, producing a variety of 2-acyl-3-aminophenyl-1,4-naphthoquinones in good to excellent yields (63-98%). nih.gov

Biocatalysis represents a greener alternative, using enzymes to perform chemical transformations. Commercial laccase enzymes, for example, can catalyze the oxidative C–S bond formation between 1,4-naphthohydroquinone substrates and various thiols. researchgate.net This reaction uses atmospheric oxygen as the oxidant and produces only water as a byproduct, highlighting the environmental benefits of enzymatic catalysis. researchgate.net

| Catalyst Type | Reaction Example | Starting Materials | Product Class | Reference |

| Palladium | Sonogashira cross-coupling | 2,3-dibromo-1,4-naphthoquinone, terminal alkynes | 2,3-diyne-1,4-naphthoquinones | researchgate.net |

| Cerium(III) | Oxidative amination | 2-acyl-1,4-naphthoquinones, arylamines | 2-acyl-3-aminophenyl-1,4-naphthoquinones | nih.gov |

| Enzyme (Laccase) | Oxidative C-S bond formation | 1,4-naphthohydroquinones, thiols | 1,4-naphthoquinone-2,3-bis-sulfides | researchgate.net |

| Scandium(III) | [4+1] cycloaddition | para-quinone methides, isocyanides | N-functionalized naphthofurans | rsc.org |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of naphthoquinones has seen a significant shift towards more sustainable practices.

A key green approach is the use of microwave-assisted organic synthesis, which can lead to shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating. nih.gov Metal-free, chemo- and regioselective strategies are also highly desirable. For instance, the treatment of 3-alkyllawsones with aqueous hydriodic acid (HI) in acetic acid under microwave irradiation provides a rapid and green route to medicinally important 1,2- and 1,4-naphthoquinones. rsc.org This method utilizes bio-friendly reagents and avoids the use of heavy metal catalysts. rsc.org

The use of biocatalysts like laccase is another cornerstone of green synthesis. researchgate.net By operating under mild conditions (e.g., specific pH in an aqueous medium) and using air as the oxidant, these enzymatic methods offer a highly sustainable route to functionalized naphthoquinones. researchgate.net Furthermore, developing synthetic protocols that proceed in environmentally benign solvents, such as water or ethanol, is a continuous goal in the field. mdpi.com

To improve efficiency and reduce waste, chemists often turn to microwave-assisted synthesis and one-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates.

Microwave-assisted protocols have been successfully optimized for the synthesis of various 2-substituted-1,4-naphthoquinone derivatives. nih.govbenthamdirect.com These methods are considered an important green approach, allowing for more energy-efficient and cleaner reactions, often with time-efficient routes and higher yields. nih.gov For example, the synthesis of imido-substituted 2-chloro-1,4-naphthoquinone (B24044) derivatives has been effectively achieved using microwave irradiation. benthamdirect.com

One-pot procedures offer significant advantages in terms of step economy and resource efficiency. A convenient one-pot method for synthesizing 2-hydroxy-1,4-naphthoquinones involves an aryne acyl-alkylation/condensation procedure starting from β-ketoesters. rsc.org Similarly, lawsone itself can be synthesized in a one-pot process using an inexpensive catalyst, urea (B33335) hydrogen peroxide, under mild conditions, making the process energetically efficient. nih.gov Such protocols streamline the synthesis of complex structures from simple, readily available starting materials.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

The optimization of reaction conditions is a critical step in developing a viable synthetic route. This involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time to maximize product yield and, where applicable, stereoselectivity.

In the synthesis of 2-acyl-3-aminophenyl-1,4-naphthoquinones, the choice of catalyst and the nature of the substituents were found to strongly influence reaction times and yields. nih.gov A comparison of different methods for synthesizing 3-alkyl-2-hydroxy-1,4-naphthoquinones showed that a proline-catalyzed, three-component reductive alkylation gave significantly improved yields compared to older radical alkylation methods. nih.gov

The table below illustrates how different synthetic methods for creating substituted naphthoquinones can result in a wide range of yields, highlighting the importance of optimizing the chosen methodology.

| Synthesis Method | Product Type | Catalyst/Reagent | Yield | Reference |

| Reductive Alkylation | 3-alkyl-2-hydroxy-1,4-naphthoquinones | Proline | High Yields | nih.gov |

| Oxidative Amination | 2-acyl-3-aminophenyl-1,4-naphthoquinones | CeCl₃·7H₂O | 63-98% | nih.gov |

| Radical Alkylation | 3-alkyl-2-hydroxy-1,4-naphthoquinones | Diacyl Peroxides | 14-42% | nih.gov |

| One-Pot Lawsone Synthesis | 2-hydroxy-1,4-naphthoquinone | Urea Hydrogen Peroxide | 82% | nih.gov |

| Microwave-Assisted HDH | 1,4-Naphthoquinones | Aqueous HI / AcOH | Quantitative Yields | rsc.org |

This systematic optimization is essential for transitioning a synthetic procedure from a laboratory curiosity to a practical method for producing significant quantities of the target compound.

Challenges and Future Directions in the Synthesis of Naphthalene-1,4-dione Systems

The synthesis of naphthalene-1,4-dione systems, including complex structures like 2-benzoyl-3-benzylnaphthalene-1,4-dione, presents a series of challenges that chemists continue to address. The development of novel synthetic methodologies is driven by the need for efficiency, selectivity, and sustainability. Future research in this area is focused on overcoming existing hurdles and expanding the chemical space of accessible naphthoquinone derivatives for various applications.

Challenges in Synthesis

A primary challenge in the synthesis of substituted naphthalene-1,4-diones is achieving high regioselectivity. The introduction of substituents at specific positions on the naphthalene core can be difficult to control, often leading to mixtures of isomers. For instance, methods for preparing 2-substituted or 2,3-disubstituted naphthoquinones are plentiful, but general methods for synthesizing 5-substituted naphthoquinones are less common. acs.org The direct oxidation of substituted naphthalenes can also be problematic, sometimes resulting in low yields and the formation of byproducts like phthalic anhydride. scirp.org

The synthesis of complex analogues often requires forcing conditions, such as high temperatures, which can limit the functional group tolerance of the reaction. rsc.org The development of milder reaction conditions is crucial for the synthesis of a diverse range of derivatives. nih.govmdpi.com Additionally, the purification of the final products, especially the separation of regio- and stereoisomers, can be a demanding process, sometimes requiring preparative thin-layer chromatography. nih.gov

Future Directions

Future research in the synthesis of naphthalene-1,4-dione systems is moving towards more efficient and environmentally friendly methods. One-pot and multicomponent reactions are at the forefront of this effort, as they offer atom economy and reduce the number of synthetic steps and purification procedures. scirp.orgnih.govresearchgate.net The use of bifunctional catalysts, such as heteropolyacids that can act as both acid and redox catalysts, simplifies the process of diene synthesis and subsequent oxidation. scirp.org

The development of novel catalytic systems is a key area of focus. This includes the use of Lewis acids like indium(III) triflate (In(OTf)₃) and cerium(III) chloride (CeCl₃) to promote reactions under mild conditions. nih.govmdpi.com Palladium-catalyzed reactions have also shown promise for constructing the naphthalene core from simple starting materials. rsc.orgrsc.org Furthermore, the exploration of greener solvents, such as water, is being investigated to create more sustainable synthetic protocols. researchgate.net

There is a growing interest in the synthesis of libraries of naphthalene-1,4-dione analogues for biological screening. nih.govrsc.orgnih.gov This involves developing versatile synthetic routes that allow for the introduction of a wide variety of substituents to explore structure-activity relationships. nih.govnih.gov The design of analogues with improved metabolic stability is also a significant goal, which can be achieved by modifying labile functional groups within the molecule. nih.govrsc.org For example, replacing a labile chlorine atom with a more stable amide group has been explored to enhance the stability of some derivatives. nih.gov

The table below summarizes some of the advanced synthetic methods being explored.

Table 1: Comparison of Selected Synthetic Methodologies for Naphthalene-1,4-dione Derivatives

| Methodology | Catalyst/Reagent | Key Advantages | Relevant Compounds | Citations |

| One-Pot Three-Component Reaction | Indium(III) triflate (In(OTf)₃) | Simple operation, mild conditions, environmentally friendly. | 1,4-Naphthoquinones with indole (B1671886) scaffolds | nih.gov |

| One-Pot Diels-Alder/Oxidation | Mo-V-P Heteropolyacids | Bifunctional catalysis, simplified process from hydroquinone. | Alkyl-substituted Naphthoquinones | scirp.org |

| Friedel-Crafts Alkylation | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Common method for C-alkylation from readily available starting materials. | Menaquinones (Vitamin K derivatives) | nih.gov |

| Michael Addition | Cerium(III) chloride (CeCl₃) / Iron(III) chloride (FeCl₃) | Good yields for monosubstituted derivatives under mild conditions. | Nitrophenylamino-naphthoquinones | mdpi.com |

| Palladium-Catalyzed Annulation | Palladium on carbon (Pd/C) | Oxidant-free coupling of 2-hydroxy-1,4-naphthoquinones with olefins. | Naphtho[2,3-b]furan-4,9-diones | rsc.org |

| Nucleophilic Substitution | Triethylamine (Et₃N) / Potassium carbonate (K₂CO₃) | Versatile method for introducing amine substituents. | 2-amino-3-chloro-1,4-naphthoquinone derivatives | nih.govresearchgate.net |

Molecular and Cellular Pharmacology of 2 Benzoyl 3 Benzylnaphthalene 1,4 Dione

In Vitro Pharmacological Investigations

In the absence of direct research on 2-Benzoyl-3-benzylnaphthalene-1,4-dione, this section will draw upon findings from structurally similar compounds within the naphthalene-1,4-dione class.

Spectrum of Biological Activities in Cell-Based Assays

Naphthalene-1,4-dione and its derivatives are recognized for a wide range of biological effects, which are largely attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS), as well as to interact with various cellular macromolecules.

The naphthalene-1,4-dione scaffold is a key component in several anticancer agents. nih.govrsc.org Analogues have demonstrated significant cytotoxic effects across a multitude of cancer cell lines. For instance, various derivatives have been synthesized and evaluated for their in vitro antitumor activity against panels of human tumor cell lines, including those for breast, lung, and central nervous system cancers. nih.gov The antiproliferative activity often correlates with the nature of the substituents on the naphthoquinone core. nih.gov

A study on 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, which share the benzoyl moiety, found that the anticancer activity improved in the order of ethyl

Table 1: Examples of Antiproliferative Activity of Related Naphthoquinone Derivatives (Note: This table presents data for related compounds, not 2-Benzoyl-3-benzylnaphthalene-1,4-dione)

| Compound Type | Cell Line(s) | Observed Activity (IC₅₀/GI₅₀) | Reference |

| 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide | Leukemia | < 0.15 µM | nih.gov |

| Naphthalene-1,4-dione analogue (imidazole derivative) | HEC1A (Uterine Cancer) | 6.4 µM | rsc.org |

| 1-benzyl and 1-benzoyl-3-heterocyclic indoles | Ovarian Cancer | Potent efficacy in xenograft models | nih.govresearchgate.net |

Derivatives of 1,4-naphthoquinone (B94277) are known to possess significant antimicrobial properties. nih.gov Studies on various synthesized naphthalene-1,4-dione derivatives have shown significant antimicrobial activity, with MIC values ranging from 7.8 to 500 μg/ml against a panel of bacteria including Proteus, Escherichia, Klebsiella, and Staphylococcus species. nih.gov A majority of these compounds demonstrated the strongest antibacterial effects against S. aureus. nih.gov

Similarly, research into benzyl (B1604629) and benzoyl benzoic acid derivatives, which contain structural motifs present in the title compound, has led to the identification of inhibitors of bacterial RNA polymerase-sigma factor interaction, demonstrating improved antimicrobial activity. nih.gov Furthermore, certain 1-benzyl and 1-benzoyl-3-heterocyclic indole (B1671886) derivatives have been shown to be highly active against P. aeruginosa, B. cereus, S. aureus, and C. albicans. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Structurally Related Compounds (Note: This table presents data for related compounds, not 2-Benzoyl-3-benzylnaphthalene-1,4-dione)

| Compound Class | Pathogen(s) | Activity (MIC) | Reference |

| Naphthalene-1,4-dione derivatives | S. aureus | 7.8 - 500 µg/ml | nih.gov |

| Benzyl and Benzoyl Benzoic Acids | S. epidermidis | 0.5 µg/mL | nih.gov |

| 1-benzyl/1-benzoyl indole derivatives | P. aeruginosa, B. cereus, S. aureus | High activity at 0.88 µg/mm² | nih.govresearchgate.net |

The anti-inflammatory potential of compounds structurally related to 2-Benzoyl-3-benzylnaphthalene-1,4-dione has been documented. For example, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones, which feature a benzyl group, were found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov More recently, derivatives of 2H-1,4-benzoxazin-3(4H)-one were synthesized that effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells. nih.gov These compounds also downregulated the expression of inflammation-related enzymes iNOS and COX-2. nih.gov

Compounds containing a 1,3-dicarbonyl moiety, a feature of the title compound, have been reviewed for their antiradical and antioxidant activities. mdpi.com The antioxidant capacity of such molecules is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.com The synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which contain a benzyl group, has also been undertaken to explore their antioxidant potential. mdpi.com These studies often reveal a delicate balance where the compounds can act as antioxidants under certain conditions and as pro-oxidants in others, a characteristic feature of many quinone-based molecules.

Elucidation of Molecular Mechanisms in Cellular Systems

The mechanisms through which naphthalene-1,4-dione analogues exert their effects are multifaceted. A primary mechanism for their anticancer activity is the disruption of cellular glucose metabolism, often by targeting the Warburg effect. nih.govrsc.org The lead compound BH10, for example, is thought to target Keap1, a critical regulator of cellular defense against oxidative stress, leading to an increase in cellular oxygen consumption and the induction of necrosis in cancer cells. nih.govrsc.org

In the context of anti-inflammatory action, related compounds have been shown to inhibit key inflammatory enzymes like COX-2. nih.gov Some newer derivatives have been found to activate the Nrf2-HO-1 signaling pathway, which helps to reduce intracellular ROS and alleviate inflammation. nih.gov For antimicrobial activity, the mechanism can involve the inhibition of essential bacterial processes, such as transcription, by targeting enzymes like RNA polymerase. nih.gov

Apoptosis Induction Pathways and Associated Signaling Cascades

Naphthalene-1,4-dione derivatives are potent inducers of apoptosis, operating through multiple signaling cascades. Their cytotoxic effects are often mediated by triggering both intrinsic (mitochondrial) and extrinsic apoptotic pathways.

A common mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis. nih.gov For instance, the derivative 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) was found to induce apoptosis by increasing cellular ROS levels, particularly in Ras-mutated liver cancer cells. nih.gov This process is often linked to the modulation of the Bcl-2 family of proteins. Studies on related quinoxaline (B1680401) structures show a downregulation of the anti-apoptotic protein Bcl-2alpha and an upregulation of the tumor suppressor protein p53, key mediators of apoptosis. nih.gov

Furthermore, these compounds can interfere with critical cell survival signaling pathways. BZNQ has been shown to downregulate H-Ras protein expression and inhibit its downstream signaling through pathways involving protein kinase B (Akt), extracellular signal-related kinase (ERK), and glycogen (B147801) synthase kinase (GSK). nih.gov The inhibition of DNA topoisomerases is another reported mechanism, as altering their function is sufficient to induce apoptosis. nih.gov Flow cytometry analyses of cells treated with 2-amino-1,4-naphthoquinone-benzamide derivatives confirmed their pro-apoptotic effect by demonstrating a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov

Table 1: Proteins and Pathways Modulated in Apoptosis by Naphthalene-1,4-dione Analogues

| Modulated Protein/Pathway | Effect | Associated Analogue Class | Reference |

|---|---|---|---|

| p53 | Upregulation | Quinoxaline dioxide | nih.gov |

| Bcl-2 | Downregulation | Quinoxaline dioxide | nih.gov |

| H-Ras Signaling (Akt, ERK, GSK) | Inhibition/Downregulation | Dimethoxynaphthalene-1,4-dione | nih.gov |

| DNA Topoisomerases | Inhibition | Naphthoquinones | nih.gov |

| Sub-G1 Cell Population | Increase | Amino-naphthoquinone-benzamide | nih.gov |

Cell Cycle Perturbation Analysis and Regulatory Protein Modulation

The antiproliferative activity of naphthalene-1,4-dione analogues is strongly associated with their ability to perturb the normal progression of the cell cycle. Flow cytometry is a primary technique used to analyze these effects, quantifying the distribution of cells in different phases (G0/G1, S, G2/M). thermofisher.comauctoresonline.org

Several studies have demonstrated that these compounds can induce cell cycle arrest at various checkpoints. For example, certain naphthoquinone derivatives have been shown to cause an accumulation of cells in the G2/M phase. preprints.org In another study, a novel library of 1,4-naphthoquinone derivatives was evaluated, with the most potent compound, 5v, found to trigger cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. researchgate.net

The modulation of key cell cycle regulatory proteins is fundamental to this effect. Research on the related compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) showed an upregulation of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. nih.gov In contrast, some 2-amino-1,4-naphthoquinone-benzamide derivatives were found to increase the sub-G1 population without causing significant alterations in the G1, S, or G2 phases, suggesting that their primary mechanism is the direct induction of apoptosis rather than a specific phase arrest. nih.gov

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

A central mechanism of action for many naphthalene-1,4-dione derivatives is the induction of mitochondrial dysfunction, which is intrinsically linked to the generation of ROS. nih.gov The quinone structure is redox-active, enabling it to participate in futile redox cycling that consumes cellular reducing equivalents (like NADPH) and generates superoxide (B77818) anions, leading to oxidative stress.

The compound 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) significantly increases intracellular ROS levels, which is a direct cause of its apoptotic effects in liver cancer cells. nih.gov This ROS accumulation can be reversed by treatment with ROS scavengers like N-acetyl-L-cysteine. nih.gov

Other analogues, such as the hit compound BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), have been found to target mitochondrial redox defense. nih.govrsc.org This targeting alters cellular glucose metabolism, increases the cellular oxygen consumption rate, and ultimately induces necrosis in cancer cells. nih.govrsc.org The process of mitochondrial dysfunction induced by related organochalcogen compounds has been shown to involve the collapse of the mitochondrial membrane potential (ΔΨm) and is associated with the oxidation of critical mitochondrial thiol groups. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The pharmacological effects of 2-Benzoyl-3-benzylnaphthalene-1,4-dione and its analogues can be attributed to their interaction with a diverse range of enzymes and cellular receptors. The 1,4-naphthoquinone scaffold is a versatile pharmacophore known to inhibit multiple protein targets. nih.govfrontiersin.org

Key enzyme targets include:

DNA Topoisomerases I and II: Inhibition of these enzymes, which are critical for DNA replication and repair, is a well-documented anticancer mechanism for naphthoquinones. nih.gov

Cell Division Cycle 25 (Cdc25) Phosphatases: These dual-specificity phosphatases are crucial for cell cycle progression, and their inhibition by naphthoquinone derivatives represents a promising therapeutic strategy. nih.gov

Kinases: Naphthoquinones have been shown to inhibit kinase signaling pathways essential for cancer cell proliferation, such as the MKK7/JNK pathway. nih.gov

Carboxylesterases (CEs): The related benzil (B1666583) (diphenylethane-1,2-dione) structure is a potent and selective inhibitor of mammalian CEs, with the dione (B5365651) moiety being essential for this activity. researchgate.netresearchgate.net

Kelch-like ECH-associated protein 1 (Keap1): The analogue BH10 has been identified as a potential binder of Keap1, a key regulator of the cellular antioxidant response. nih.govrsc.org

In addition to enzyme inhibition, some related structures have been investigated for receptor binding activity. For example, benzoyl hydrazone derivatives have been evaluated for their ability to inhibit cholinesterases, which are relevant targets in Alzheimer's disease. tubitak.gov.tr

Modulation of Gene Expression and Protein Synthesis Pathways

Naphthalene-1,4-dione derivatives can exert their cellular effects by modulating gene expression and protein synthesis. Their mechanisms of action can involve the disruption of protein and nucleic acid synthesis pathways. frontiersin.org

Studies on specific analogues have provided more detailed insights. For example, the compound BZNQ was found to cause a significant downregulation of H-Ras protein expression. nih.gov This indicates an effect at the level of protein synthesis or stability. Furthermore, treatment with 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) led to increased transcript levels of transforming growth factor-beta1 (TGF-β1), a cytokine involved in regulating cell growth and differentiation. nih.gov

Analogues that inhibit the Keap1-Nrf2 protein-protein interaction act as activators of the Nrf2 pathway. This leads to the enhanced transcription of Nrf2-target genes, such as GSTM3, HMOX1, and NQO1, which are involved in the antioxidant defense system. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-Benzoyl-3-benzylnaphthalene-1,4-dione Analogues

Structure-activity relationship (SAR) studies on various series of naphthalene-1,4-dione analogues have elucidated key structural features required for their biological activity. These studies are crucial for optimizing potency and selectivity.

Substitution at C2 and C3: The nature of the substituents at the C2 and C3 positions of the naphthoquinone ring is critical. The presence of a halogen, such as chlorine, at the C3 position is often essential for potent antifungal or anticancer activity. nih.govresearchgate.net Replacing this halogen can significantly alter bioactivity. nih.gov

Amine Substituents: The introduction of an amide group at the C3 position can improve selectivity while maintaining potency. nih.gov Furthermore, terminal cyclic amine groups, like a morpholine (B109124) ring, generally exhibit higher activity. nih.gov

Heterocyclic Rings: Incorporating a heterocyclic ring, such as an imidazole, into the naphthoquinone scaffold has been shown to enhance both potency and selectivity against cancer cells. nih.govrsc.orgrsc.org

Naphthalene (B1677914) Core Substitution: Modifications to the benzene (B151609) ring of the naphthalene core also impact activity. For instance, in a series of Keap1-Nrf2 inhibitors, an O-linked naphthalene analogue with a 2-(4-fluorobenzyloxy) substitution was the most potent, demonstrating that substitution patterns on the core scaffold are a key determinant of activity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Naphthalene-1,4-dione Analogues

| Structural Modification | Impact on Activity | Reference |

|---|---|---|

| Presence of Halogen (e.g., Cl) at C3 | Often crucial for maintaining potency | nih.govresearchgate.net |

| Incorporation of an Imidazole Ring | Enhances potency and selectivity | nih.govrsc.orgrsc.org |

| Terminal Cyclic Amine Groups | Generally exhibit higher activity | nih.gov |

| Substitution on Naphthalene Core (e.g., 2-alkoxy/aryloxy) | Can dramatically improve inhibitory activity | nih.gov |

| Bulky Group at C2 Position | Can decrease activity (e.g., antifungal) | researchgate.net |

Preclinical In Vivo Pharmacological Studies (Non-Human Models)

While preclinical in vivo data for 2-Benzoyl-3-benzylnaphthalene-1,4-dione is not available, studies on related analogues in non-human models provide evidence of their potential therapeutic efficacy and in vivo activity.

Zebrafish Xenograft Model: A novel 1,4-naphthoquinone derivative (compound 5v) was tested in a zebrafish larvae xenotransplantation model using MCF-7 breast cancer cells. The compound demonstrated a significant reduction in tumor volume. Importantly, it showed lower toxicity towards the zebrafish larvae compared to the standard drug doxorubicin (B1662922) and had a minimal impact on cardiac function. researchgate.net

Mouse Xenograft Model: A plumbagin (B1678898) (a naturally occurring naphthoquinone) derivative, compound 60, was evaluated for its anti-tumor activity against pancreatic cancer. In an in vivo model, this compound showed potent inhibition of tumor growth. preprints.org

Drosophila melanogaster Model: In a study investigating mitochondrial pyruvate (B1213749) carrier inhibitors, a 5-benzylidenethiazolidine-2,4-dione analogue (a related dione structure) was shown to have a positive effect on the survival and lifespan of Drosophila melanogaster, particularly reversing the negative effects of a high-fat diet. nih.gov This suggests that these compounds are orally active and can engage their targets in a whole-organism model. nih.gov

These preclinical studies, although not on the specific title compound, underscore the potential of the naphthalene-1,4-dione scaffold for developing agents with significant in vivo anticancer activity and favorable safety profiles.

Efficacy Assessment in Relevant Disease Models

There is no available data from preclinical or clinical studies to assess the efficacy of 2-Benzoyl-3-benzylnaphthalene-1,4-dione in any disease models.

Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Information regarding the absorption, distribution, metabolism, and excretion of 2-Benzoyl-3-benzylnaphthalene-1,4-dione is not available in the public domain.

Target Engagement and Biomarker Identification in Preclinical Systems

There are no published studies identifying the molecular targets of 2-Benzoyl-3-benzylnaphthalene-1,4-dione or any associated biomarkers to indicate its pharmacological activity in preclinical systems.

Theoretical and Computational Studies of 2 Benzoyl 3 Benzylnaphthalene 1,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide detailed insights into electron distribution, orbital energies, and reactivity descriptors, which are crucial for predicting the chemical behavior of 2-benzoyl-3-benzylnaphthalene-1,4-dione.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds similar to 2-benzoyl-3-benzylnaphthalene-1,4-dione, DFT calculations, often using the B3LYP method with a 6-31G(d,p) or similar basis set, are employed to optimize the molecular geometry and compute various electronic and spectroscopic properties. epstem.netnih.gov These calculations yield important data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. aun.edu.eg

Furthermore, DFT is used to calculate thermodynamic properties such as total energy, entropy, and thermal capacity, as well as electronic properties like electronegativity and chemical hardness. epstem.net The theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) spectra to validate the calculated structure. epstem.net For novel compounds, these theoretical investigations are invaluable for characterizing their fundamental chemical nature.

Table 1: Illustrative Geometrical and Electronic Parameters from DFT Calculations Note: This table presents typical parameters obtained from DFT studies on related heterocyclic compounds, as specific data for 2-Benzoyl-3-benzylnaphthalene-1,4-dione is not extensively detailed in the provided search context.

| Parameter | Typical Calculated Value | Reference Method |

| Total Energy | Varies (e.g., -0.22932 a.u. for HOMO) | B3LYP/6-311G(d,p) nih.gov |

| Dipole Moment | Varies based on conformation | B3LYP/6-31G(d,p) epstem.net |

| C=O Bond Length | ~1.22 Å | B3LYP/6-31G(d,p) |

| C-C (Aromatic) Bond Length | ~1.40 Å | B3LYP/6-31G(d,p) |

Molecular orbital (MO) theory is essential for explaining chemical reactions and electronic properties. wpmucdn.com A key application of MO theory is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, indicating that the molecule can be easily excited. nih.govnih.gov In 2-benzoyl-3-benzylnaphthalene-1,4-dione, the distribution of these orbitals is expected to be across the conjugated naphthoquinone system, with significant contributions from the benzoyl group's carbonyl oxygen. Analysis of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks.

Table 2: Representative Frontier Orbital Energies from DFT Studies Note: The values are illustrative, based on calculations for similar quinoline (B57606) derivatives, to demonstrate the output of such an analysis.

| Molecular Orbital | Energy (a.u.) | Energy (eV) |

| HOMO | -0.22932 nih.gov | -6.24 nih.gov |

| LUMO | -0.07709 nih.gov | -2.10 nih.gov |

| HOMO-LUMO Gap (ΔE) | 0.15223 nih.gov | 4.14 nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful in silico tools used to predict how a small molecule (ligand), such as 2-benzoyl-3-benzylnaphthalene-1,4-dione, interacts with a macromolecular target, typically a protein. These methods are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. brieflands.com For the naphthalene-1,4-dione scaffold, which is present in many anticancer agents, potential protein targets are often kinases, proteases, or other enzymes implicated in cancer cell proliferation. brieflands.comnih.govnih.gov

The docking process involves placing the ligand in various conformations within the target's binding pocket and scoring these poses based on binding energy. brieflands.com This helps identify the most stable binding mode. The analysis of these interactions reveals key amino acid residues that stabilize the ligand through hydrogen bonds, hydrophobic interactions, and π-π stacking. aalto.fi For 2-benzoyl-3-benzylnaphthalene-1,4-dione, the carbonyl oxygens of the dione (B5365651) and benzoyl groups are likely to act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. aalto.fi

Table 3: Potential Protein Targets for Naphthoquinone Derivatives and Key Interactions

| Potential Protein Target | PDB ID | Key Interacting Residues (Example) | Type of Interaction |

| c-Src Tyrosine Kinase | N/A | Not specified | Hydrogen Bonds brieflands.com |

| Main Protease (Mpro) | Varies | Not specified | Hydrogen Bonds ekb.eg |

| Akt1 Kinase | Varies | Glu228, Ala230 | Hydrogen Bonds scirp.org |

| Kelch-like ECH-associated protein 1 (Keap1) | N/A | Not specified | Not specified nih.gov |

While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. pitt.edu MD simulations are used to assess the stability of the docked pose and to perform a more refined conformational analysis of the ligand within the binding site. aalto.fi For 2-benzoyl-3-benzylnaphthalene-1,4-dione, MD would explore the rotational freedom of the benzyl (B1604629) and benzoyl substituents, which can influence how the molecule adapts to the geometry of the active site.

Binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. Lower binding energy values indicate a more potent inhibitor. brieflands.comekb.eg These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing. For instance, docking studies on similar heterocyclic compounds have reported binding energies ranging from -7.9 to -10.19 kcal/mol against various protein targets. brieflands.comekb.eg

Table 4: Example Binding Affinities of Related Compounds from Docking Studies

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

| Isoindoline-1,3-dione derivatives | c-Src Tyrosine Kinase | -10.19 brieflands.com |

| Quinazolin-2,4-dione analogues | COVID-19 Mpro | -9.6 ekb.eg |

| Benzimidazole derivatives | Akt1 Kinase | -55.6572 (-CDocker energy) scirp.org |

| Quinazolin-4(3H)-one hybrids | Phosphodiesterase B1 | -11.909 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A 2D or 3D-QSAR model is developed by calculating various molecular descriptors for a set of molecules and correlating them with their experimentally measured activity (e.g., IC₅₀ values).

For a series of 2-benzoyl-3-benzylnaphthalene-1,4-dione analogs, a QSAR study would involve synthesizing derivatives with varied substituents on the aromatic rings. nih.gov Descriptors representing electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties would be calculated. The resulting mathematical model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comnih.gov A statistically robust QSAR model is characterized by a high correlation coefficient (R²). nih.gov For example, 3D-QSAR models for antimalarial naphthoquinone derivatives have been generated with correlation coefficients greater than 0.82. nih.gov

Table 5: Common Descriptors Used in QSAR Models for Naphthoquinone Analogs Based on a study of antimalarial 2,3-bis(aziridinyl)-1,4-naphthoquinonyl derivatives. nih.gov

| Descriptor Type | Specific Descriptor Example | Contribution to Activity |

| Electronic | Pi-population on carbonyl oxygen | Positive |

| Electronic | Charge on carbonyl oxygen | Positive |

| Steric | Steric refractivity at certain sites | Negative |

| Acceptor/Donor | H-acceptor site | Positive |

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern medicinal chemistry, enabling the prediction of a compound's biological activity based on its physicochemical properties and structural features. jmaterenvironsci.commdpi.com For a compound like 2-Benzoyl-3-benzylnaphthalene-1,4-dione, a 2D-QSAR study would correlate its biological activity (e.g., antimicrobial or anticancer) with various molecular descriptors. nih.gov These descriptors can be calculated using specialized software and typically include electronic, steric, and lipophilic parameters.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities, structurally related to 2-Benzoyl-3-benzylnaphthalene-1,4-dione, would be compiled. jmaterenvironsci.com This dataset is then divided into a training set, used to build the model, and a test set, to validate its predictive power. jmaterenvironsci.com Multiple Linear Regression (MLR) is a common statistical method employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). jmaterenvironsci.com The quality of the resulting QSAR model is assessed using various statistical parameters, such as the coefficient of determination (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors. jmaterenvironsci.com

For instance, a hypothetical QSAR model for a series of naphthalene-1,4-dione analogues might reveal that electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment, play a significant role in their biological activity. jmaterenvironsci.com The insights gained from such models are invaluable for the rational design of new derivatives of 2-Benzoyl-3-benzylnaphthalene-1,4-dione with potentially enhanced therapeutic effects.

Illustrative Data for QSAR Model Development:

| Compound | Biological Activity (IC50, µM) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| Analog 1 | 10.5 | 4.2 | 2.1 | -6.5 | -2.3 |

| Analog 2 | 8.2 | 4.5 | 2.5 | -6.3 | -2.1 |

| Analog 3 | 15.1 | 3.9 | 1.9 | -6.8 | -2.5 |

| Analog 4 | 5.6 | 4.8 | 2.8 | -6.1 | -1.9 |

| Analog 5 | 12.3 | 4.1 | 2.0 | -6.6 | -2.4 |

This table is for illustrative purposes only and does not represent actual experimental data for 2-Benzoyl-3-benzylnaphthalene-1,4-dione and its analogues.

Identification of Key Structural Features for Enhanced Potency

Computational studies are pivotal in identifying the specific structural moieties of 2-Benzoyl-3-benzylnaphthalene-1,4-dione that are crucial for its biological activity. By systematically modifying different parts of the molecule in silico and observing the effect on its predicted activity, researchers can pinpoint key pharmacophoric features. For the naphthalene-1,4-dione scaffold, research on similar compounds has shown that substitutions on the quinone ring can significantly impact cytotoxicity. nih.gov

For 2-Benzoyl-3-benzylnaphthalene-1,4-dione, the benzoyl and benzyl groups are of particular interest. The steric bulk and electronic nature of these substituents can influence how the molecule interacts with its biological target. For example, the presence of an electron-withdrawing group on the naphthoquinone ring has been suggested to promote cytotoxicity in some analogues. nih.gov Computational docking simulations can be employed to visualize the binding of 2-Benzoyl-3-benzylnaphthalene-1,4-dione to a specific protein target, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding affinity.

The planarity of the naphthalene (B1677914) ring system, combined with the conformational flexibility of the benzoyl and benzyl substituents, likely plays a critical role in its interaction with biological macromolecules. Understanding these structure-activity relationships at a molecular level is essential for the rational design of new analogues with improved potency and selectivity.

In Silico ADME Prediction and Pharmacophore Modelling

Beyond predicting biological activity, computational tools are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. rsc.orgnih.govrsc.orgjaptronline.com For 2-Benzoyl-3-benzylnaphthalene-1,4-dione, in silico ADME prediction can provide early indications of its drug-likeness and potential for oral bioavailability. nih.gov Various computational models can estimate key parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for crossing the blood-brain barrier. japtronline.com These predictions help in identifying potential liabilities that may hinder the development of the compound as a drug.

Pharmacophore modeling is another powerful computational technique that focuses on the 3D arrangement of essential chemical features required for a molecule to exert a specific biological effect. nih.govpharmacophorejournal.com A pharmacophore model for 2-Benzoyl-3-benzylnaphthalene-1,4-dione would define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are critical for its activity. nih.gov This model can be generated based on a set of active compounds or the known structure of the biological target. pharmacophorejournal.com Once developed and validated, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the essential features, thus accelerating the discovery of new lead structures. pharmacophorejournal.comresearchgate.net

Illustrative In Silico ADME Properties for 2-Benzoyl-3-benzylnaphthalene-1,4-dione:

| Property | Predicted Value |

| Molecular Weight | 378.4 g/mol |

| LogP | 5.1 |

| H-bond Donors | 0 |

| H-bond Acceptors | 3 |

| Polar Surface Area | 54.4 Ų |

| Oral Bioavailability | Moderate |

This table is for illustrative purposes only and is based on general predictions for similar chemical structures.

Derivatization and Structural Modification Strategies for 2 Benzoyl 3 Benzylnaphthalene 1,4 Dione

Design Principles for Novel 2-Benzoyl-3-benzylnaphthalene-1,4-dione Analogues

The rational design of new analogues based on the 2-benzoyl-3-benzylnaphthalene-1,4-dione scaffold is guided by established medicinal chemistry principles aimed at improving potency and therapeutic index. A primary strategy involves targeting unique metabolic features of diseased cells. For instance, many cancer cells exhibit a preference for aerobic glycolysis, a phenomenon known as the "Warburg effect". nih.govrsc.org Designing molecules that can disrupt this metabolic pathway may offer selective cytotoxicity against cancer cells while sparing normal cells. nih.govrsc.org The naphthoquinone core is crucial to this approach as it can influence cellular redox states and energy metabolism. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to this design process. These studies explore how specific structural changes affect biological activity. Key considerations include the electronic properties and steric nature of substituents, as these can influence how the molecule interacts with biological targets. nih.gov Another design principle is the hybridization of pharmacophores, where the naphthoquinone scaffold is covalently linked to another biologically active moiety to create a hybrid molecule with potentially dual or synergistic action. mdpi.com Furthermore, increasing the rigidity of the scaffold, for example by introducing additional fused rings, is another strategy explored to potentially enhance biological activity. nih.gov

Table 1: Design Principles and Structural Requirements for Novel Analogues

| Design Principle | Rationale & Objective | Key Structural Considerations |

|---|---|---|

| Targeting Cancer Metabolism | Exploit the Warburg effect by disrupting glucose metabolism in cancer cells for selective cytotoxicity. nih.govrsc.org | The 1,4-naphthoquinone (B94277) core is essential for influencing redox cycling and cellular oxygen consumption. nih.gov |

| Structure-Activity Relationship (SAR) Guided Modification | Systematically alter functional groups to improve potency and selectivity. | Varying electronic properties and steric bulk of substituents on all three main parts of the molecule (naphthalene, benzoyl, benzyl). nih.gov |

| Pharmacophore Hybridization | Combine the naphthoquinone scaffold with other bioactive molecules to create dual-action agents. mdpi.com | Selection of appropriate linkers to covalently attach a second pharmacophore without compromising the activity of either part. mdpi.com |

| Scaffold Rigidity Modulation | Increase the structural rigidity of the molecule, which can lead to enhanced binding affinity with target proteins. nih.gov | Introduction of additional fused ring systems, such as creating a naphthoimidazole structure. nih.govrsc.org |

Synthesis of Naphthalene (B1677914) Ring-Modified Derivatives

Modifications to the core naphthalene-1,4-dione ring system are a key strategy for diversifying the chemical properties of the parent compound. These changes can significantly impact the molecule's electronic character, solubility, and interaction with biological targets. Synthetic approaches often begin with a substituted or unsubstituted naphthalene-1,4-dione precursor. nih.gov

One common modification is the introduction of different substituents at available positions on the aromatic portion of the naphthoquinone ring. For example, halogen atoms (like chlorine or bromine) or methyl groups can be incorporated. nih.gov The synthesis of analogues like 2-bromo- or 2-methylnaphthalene-1,4-dione serves as a starting point for subsequent reactions to build the final complex molecule. nih.gov Another significant modification involves replacing a group on the quinone ring, such as a chloro group, with various amine-containing side chains to explore the impact on bioactivity. nih.gov Furthermore, the rigidity of the scaffold can be enhanced by creating an extra fused ring, for instance, by converting a diamine-substituted naphthoquinone into a naphthoimidazole derivative through intramolecular cyclization under basic conditions. nih.govrsc.org

Modifications at the Benzoyl Moiety

Altering the benzoyl moiety offers another avenue for creating structural diversity. Substituents can be introduced onto the phenyl ring of the benzoyl group to modulate its electronic and steric properties. A practical synthetic route for such modifications involves using a substituted benzoyl chloride as a reactant. nih.gov For instance, the synthesis of 2-(2-iodobenzoyl)naphthalene-1,4-dione has been achieved, demonstrating the feasibility of incorporating halogen substituents onto the benzoyl ring. researchgate.net

Alterations of the Benzyl (B1604629) Substituent

The benzyl group at the 3-position of the naphthoquinone ring is a prime site for modification to probe its role in biological activity. A powerful and versatile method for introducing a wide variety of benzyl-like substituents is the Mannich reaction. researchgate.net This one-pot, three-component reaction typically involves 2-hydroxynaphthalene-1,4-dione (lawsone), an aldehyde, and an amine (primary or secondary). researchgate.net This reaction allows for the synthesis of a large library of 3-aminomethyl derivatives, which are structural analogues of the benzyl group, by varying the aldehyde and amine components. researchgate.netresearchgate.net

Further diversification can be achieved by reacting a precursor, such as a 3-chloro-substituted naphthoquinone, with various aminopropylpiperidines. This introduces a different type of side chain, allowing for an investigation into the effects of altering the steric and electronic nature of the pendent amine group. nih.gov The synthesis of compounds like (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione showcases other complex heterocyclic structures that can be constructed, providing insights into the conformational possibilities of benzyl-like substituents. researchgate.net These alterations aim to identify functional groups that may enhance interactions with biological targets or improve pharmacokinetic properties. nih.gov

Table 2: Examples of Modification Strategies and Resulting Derivatives

| Molecular Moiety | Modification Strategy | Example Precursors/Reagents | Resulting Derivative Class |

|---|---|---|---|

| Naphthalene Ring | Halogenation/Alkylation | 2-bromonaphthalene-1,4-dione, 2-methylnaphthalene-1,4-dione nih.gov | Substituted Naphthoquinones |

| Naphthalene Ring | Fused Ring Formation | Amide-substituted naphthoquinones nih.gov | Naphthoimidazole derivatives nih.govrsc.org |

| Benzoyl Moiety | Ring Substitution | 2-iodobenzoyl chloride researchgate.net | Substituted Benzoyl-naphthoquinones |

| Benzoyl Moiety | Carbonyl Transformation | Substituted benzoic acid hydrazide nih.gov | Benzoyl hydrazone derivatives |

| Benzyl Substituent | Mannich Reaction | 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, various amines researchgate.net | 3-Aminomethyl-naphthoquinones |

| Benzyl Substituent | Nucleophilic Substitution | 3-chloro-naphthoquinone, aminopropylpiperidine nih.gov | 3-Piperidinylpropylamino-naphthoquinones |

Prodrug and Advanced Delivery System Design for Naphthoquinone Scaffolds

Despite promising biological activity, naphthoquinone-based compounds often face challenges related to poor aqueous solubility and suboptimal pharmacokinetic profiles, which can limit their in vivo efficacy. nih.govnih.gov To overcome these limitations, prodrug design and advanced delivery systems are employed as key enabling strategies.

A prodrug is an inactive or poorly active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.govijpcbs.com This approach is widely used to improve properties like solubility, permeability, and stability. researchgate.net For compounds with low water solubility, a common strategy is to create carrier-linked prodrugs by attaching hydrophilic promoieties, such as amino acids, sugars, or phosphate (B84403) groups. nih.gov For example, creating a glycyl ester derivative of a naphthoquinone was shown to increase water solubility more than sevenfold. nih.gov Another sophisticated approach is the design of bioreductive prodrugs. These are often metal complexes or other structures that are stable in normal oxygenated tissues but release the cytotoxic agent selectively in the hypoxic (low oxygen) environment characteristic of many solid tumors. nih.gov

Advanced delivery systems offer another powerful method to improve the therapeutic application of naphthoquinones. Solid dispersions (SDs) involve dispersing the drug in a polymeric carrier to enhance its dissolution rate and solubility. nih.gov Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) have been successfully used to create SDs of a naphthoquinone compound, leading to a significant increase in its biological activity compared to the pure drug. nih.gov Other advanced platforms include scaffold-based delivery systems, such as those using biodegradable polymer nanofibers, which can provide a temporary framework for tissue regeneration while offering controlled release of the encapsulated drug. researchgate.net

Advanced Research Methodologies and Techniques Applied to 2 Benzoyl 3 Benzylnaphthalene 1,4 Dione

High-Throughput Screening Approaches for Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds for a specific biological activity. nih.govewadirect.com This automated process utilizes miniaturized assays in microplates to identify "hits"—compounds that modulate the activity of a biological target. ewadirect.comresearchgate.net HTS is applicable to natural product libraries and collections of synthetic molecules, making it an ideal approach for exploring the therapeutic potential of compounds like 2-Benzoyl-3-benzylnaphthalene-1,4-dione. mdpi.comnih.gov

The process begins with the development of a robust assay that can be biological (e.g., enzyme activity, cell viability) or biochemical. Large libraries of compounds are then tested to find those that elicit a desired response. For a compound such as 2-Benzoyl-3-benzylnaphthalene-1,4-dione, an HTS campaign could be designed to screen for various activities, including but not limited to anticancer, antimicrobial, or enzyme-inhibitory effects.

A pertinent example is the use of HTS to identify the 1,4-naphthoquinone (B94277) scaffold as a novel class of Heat shock protein 90 (Hsp90) inhibitors. nih.gov In this research, a diverse library of molecules was screened for the ability to inhibit the Hsp90-dependent refolding of luciferase. Several naphthoquinone-containing compounds were identified as primary hits. nih.gov Subsequent optimization based on these hits led to the development of analogues with potent activity in anti-proliferation and Her2 degradation assays, which are hallmarks of Hsp90 inhibition. nih.gov This demonstrates a clear pathway for how 2-Benzoyl-3-benzylnaphthalene-1,4-dione could be profiled for activity against specific molecular targets.

| HTS Campaign Example | Target | Assay Principle | Potential Outcome for a Naphthoquinone | Reference |

| Anticancer Drug Discovery | Hsp90 | Inhibition of luciferase renaturation | Identification as a potential Hsp90 inhibitor for cancer therapy. | nih.gov |

| Antibacterial Drug Discovery | Bacterial viability | Measurement of bacterial growth inhibition | Discovery of novel antibacterial lead compounds. | nih.gov |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Inhibition of enzyme activity | Identification as a potential MTDL for neurodegenerative disease. | acs.org |

Proteomic and Metabolomic Investigations in Response to Compound Exposure

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a biological system, respectively. When a cell or organism is exposed to a compound like 2-Benzoyl-3-benzylnaphthalene-1,4-dione, these techniques can reveal which proteins the compound interacts with and how it alters cellular metabolism.

Proteomic approaches are crucial for target deconvolution. Quinones are known to be reactive electrophiles that can form covalent adducts with nucleophilic residues on proteins, such as cysteine. nih.govnih.gov Mass spectrometry-based proteomics can identify these adducted proteins, revealing the direct molecular targets of a compound. nih.govfrontiersin.org A compelling example is the use of chemical proteomics to elucidate the multitarget mechanism of 2-phenoxy-1,4-naphthoquinone in Trypanosoma brucei, the parasite responsible for African sleeping sickness. plos.orgresearchgate.net In this study, a functionalized version of the naphthoquinone was immobilized on a solid support and used as "bait" to capture its binding partners from parasite lysates. Mass spectrometry analysis of the captured proteins identified two key metabolic enzymes as targets. researchgate.net

Metabolomics, often performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), analyzes the global changes in metabolites following compound exposure. nih.govcreative-proteomics.com This can reveal disruptions in metabolic pathways caused by the compound's activity. For instance, studies on other quinones have shown they can trigger significant metabolic shifts, including the degradation of quinone electron carriers in the electron transport chain and subsequent oxidative stress. nih.gov

| Identified Protein Targets of 2-phenoxy-1,4-naphthoquinone in T. brucei | Function | Method | Implication | Reference |

| Glycosomal glycerol (B35011) kinase | ATP-dependent phosphorylation of glycerol | Chemical Proteomics | Inhibition of parasite energy metabolism | researchgate.net |

| Glycosomal glyceraldehyde-3-phosphate dehydrogenase | Key enzyme in glycolysis | Chemical Proteomics | Disruption of parasite glucose metabolism | researchgate.net |

Advanced Imaging Techniques for Cellular Localization and Dynamic Interactions

Understanding where a compound localizes within a cell and how it interacts with subcellular structures is critical to deciphering its mechanism of action. Advanced imaging techniques have revolutionized this area of research, moving beyond the diffraction limit of conventional light microscopy. numberanalytics.com

Super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, allow for visualization of cellular structures with nanoscale resolution. numberanalytics.comnih.gov To apply these techniques to a compound like 2-Benzoyl-3-benzylnaphthalene-1,4-dione, it would typically need to be chemically modified with a fluorescent tag. This would enable researchers to track its uptake, distribution, and co-localization with specific organelles or proteins in real-time within living cells. nih.gov

Another powerful approach is Mass Spectrometry Imaging (MSI), which can map the spatial distribution of a drug and its metabolites directly in tissue sections without the need for a fluorescent label. astrazeneca.com This provides a detailed picture of the compound's distribution in a complex biological environment.

A study on fluorescent 1,4-naphthoquinone derivatives highlights the potential of this approach. Researchers synthesized novel naphthoquinones and found that several could penetrate the blood-brain barrier and specifically stain both diffuse and dense-core amyloid-β plaques in the brain sections of a transgenic mouse model of Alzheimer's disease. nih.gov This work establishes the 1,4-naphthoquinone scaffold as a promising platform for developing new imaging agents and illustrates how a structurally related compound like 2-Benzoyl-3-benzylnaphthalene-1,4-dione could be adapted for similar applications. nih.gov

| Advanced Imaging Technique | Principle | Application to Naphthoquinones | Potential Insight for 2-Benzoyl-3-benzylnaphthalene-1,4-dione | Reference |

| Super-Resolution Microscopy (STORM/STED) | Overcomes diffraction limit of light for nanoscale imaging. | Tracking fluorescently-tagged drug molecules in live cells. | Precise subcellular localization (e.g., mitochondria, nucleus) and dynamic interactions. | numberanalytics.comnih.gov |

| Mass Spectrometry Imaging (MSI) | Label-free mapping of molecular distributions in tissue. | Visualizing drug and metabolite distribution in tissue sections. | Understanding tissue-specific accumulation and metabolic fate. | astrazeneca.com |

| Fluorescence Microscopy | Use of fluorescent probes to visualize targets. | Staining of amyloid-β plaques in Alzheimer's model brain tissue by fluorescent naphthoquinones. | Development as a potential imaging probe for specific biological structures or pathologies. | nih.gov |

Gene Editing and Knockout Models for Biological Target Validation

Once a potential biological target for a compound is identified, it is crucial to validate that modulating this target is indeed responsible for the compound's observed effects. Gene editing technologies, particularly CRISPR-Cas9, and the use of knockout animal models are definitive methods for this purpose. biocompare.comcriver.com

CRISPR-Cas9 technology allows for the precise deletion (knockout), repression (CRISPRi), or activation (CRISPRa) of any gene in the genome. nih.govnih.gov For a compound like 2-Benzoyl-3-benzylnaphthalene-1,4-dione, a CRISPR-based screen could be performed to identify genes that, when knocked out, confer resistance or sensitivity to the compound. If knocking out a specific gene (e.g., a suspected protein target) makes cells resistant to the compound, it provides strong evidence that the compound acts through that protein. nih.govselectscience.net This approach has been widely used to identify the targets of various small molecules. nih.govmdpi.com

Knockout animal models, typically mice, have a specific gene made inoperative in the entire animal or in specific tissues. youtube.com These models are invaluable for studying the role of specific enzymes and pathways in the metabolism and activity of compounds. For example, knockout mice have been created that lack xenobiotic-metabolizing enzymes such as NADPH:quinone oxidoreductase (NQO1 and NQO2). nih.govnih.gov Studies using these mice have been instrumental in understanding the cellular functions of these enzymes in response to quinone-induced oxidative stress. An NQO2-knockout mouse, for instance, showed decreased sensitivity to the quinone menadione (B1676200), helping to clarify the specific role of NQO2 in quinone metabolism and toxicity. nih.gov Such models would be essential for validating the in vivo targets and understanding the physiological effects of 2-Benzoyl-3-benzylnaphthalene-1,4-dione.

| Model/Technique | Description | Application in Quinone Research | Relevance for 2-Benzoyl-3-benzylnaphthalene-1,4-dione | Reference |

| CRISPR/Cas9 Screens | Genome-wide screens to identify genes that modify sensitivity to a compound. | Identification of molecular targets and mechanisms of action of small molecules. | Definitive validation of protein targets identified through other means (e.g., proteomics). | nih.govnih.gov |

| NQO1 Knockout Mouse | Mouse model lacking the NQO1 gene. | Revealed increased sensitivity to menadione, confirming NQO1's role in detoxification. | Elucidating the role of NQO1 in the metabolic activation or detoxification of the compound. | nih.gov |

| NQO2 Knockout Mouse | Mouse model lacking the NQO2 gene. | Showed decreased sensitivity to menadione, clarifying NQO2's distinct function. | Investigating the specific contribution of NQO2 to the compound's biological effects. | nih.gov |

Future Perspectives and Emerging Research Directions for 2 Benzoyl 3 Benzylnaphthalene 1,4 Dione

Untapped Biological Potentials and Novel Therapeutic Avenues

While the full spectrum of biological activities for 2-Benzoyl-3-benzylnaphthalene-1,4-dione is still under investigation, the broader class of naphthoquinones provides a roadmap for potential therapeutic applications. Many anticancer drugs, for instance, possess a naphthoquinone backbone in their structure. mdpi.com The cytotoxic properties of these compounds are often attributed to their ability to generate reactive oxygen species (ROS) and interact with biological targets like DNA topoisomerase. mdpi.com

Emerging research on related compounds suggests several promising, yet untapped, avenues for 2-Benzoyl-3-benzylnaphthalene-1,4-dione:

Neurodegenerative Diseases: Naphthoquinone derivatives are being explored as potential agents for treating Alzheimer's disease. nih.gov Their mechanism of action in this context involves targeting key factors like cholinesterases, β-amyloid aggregation, and tau proteins. nih.gov Given the structural similarities, 2-Benzoyl-3-benzylnaphthalene-1,4-dione could be investigated for similar neuroprotective properties.

Antiviral Applications: The naphthoquinone scaffold has been identified as a potential lead for managing viral diseases, including SARS-CoV-19, by targeting viral proteases. nih.gov This suggests that 2-Benzoyl-3-benzylnaphthalene-1,4-dione could be screened for activity against a range of viruses.

Targeted Cancer Therapy: Novel naphthoquinone derivatives have been designed as dual-targeting agents for breast cancer, simultaneously acting on STAT3 and NQO1 pathways. nih.gov This multi-target approach could be a potential avenue for developing more effective and specific cancer therapies based on the 2-Benzoyl-3-benzylnaphthalene-1,4-dione structure.

| Potential Therapeutic Area | Rationale Based on Naphthoquinone Research | Key Molecular Targets |

| Neurodegenerative Diseases | Derivatives show promise in Alzheimer's disease models. nih.gov | Cholinesterases, β-amyloid, Tau Proteins nih.gov |

| Antiviral Treatments | Naphthoquinone scaffolds show potential against viral proteases like those in SARS-CoV-19. nih.gov | Viral Proteases nih.gov |

| Oncology | Derivatives have been developed as dual-targeting agents for breast cancer. nih.gov | STAT3, NQO1, DNA Topoisomerase mdpi.comnih.gov |

Integration with Nanotechnology for Enhanced Pharmacological Efficacy

A significant challenge with many organic compounds, including naphthoquinones, is their poor water solubility and low bioavailability, which can limit their therapeutic effectiveness. nih.gov Nanotechnology offers a promising solution to overcome these hurdles.

The integration of 2-Benzoyl-3-benzylnaphthalene-1,4-dione with nanocarriers could significantly enhance its pharmacological profile. Nanocarrier-based delivery systems, such as liposomes and polymeric nanoparticles, can improve the delivery of active constituents to target sites, leading to higher therapeutic effects with fewer side effects. nih.gov

Potential Nanotechnology Applications:

Improved Bioavailability: Encapsulating the compound in nanoparticles can protect it from degradation and improve its absorption in the body.

Targeted Delivery: Nanoparticles can be functionalized with ligands that specifically bind to receptors on diseased cells (e.g., cancer cells), thereby concentrating the therapeutic agent where it is most needed and reducing systemic toxicity.

Controlled Release: Nanocarriers can be designed to release the drug in a sustained manner, maintaining therapeutic concentrations over a longer period and reducing the frequency of administration.

| Nanotechnology Strategy | Potential Benefit for 2-Benzoyl-3-benzylnaphthalene-1,4-dione |

| Encapsulation in Liposomes | Enhanced solubility and biocompatibility. |

| Polymeric Nanoparticles | Controlled and sustained release, potential for targeted delivery. |

| Inorganic Nanoparticles | Unique physical properties for imaging and therapy (theranostics). |

Collaborative Research Opportunities and Interdisciplinary Approaches in Naphthoquinone Science

The full potential of 2-Benzoyl-3-benzylnaphthalene-1,4-dione can only be unlocked through collaborative and interdisciplinary research. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.

Medicinal Chemistry and Biology: Chemists can synthesize novel derivatives of the parent compound, while biologists evaluate their efficacy and mechanism of action in various disease models.

Pharmacology and Toxicology: Pharmacologists can study the drug's absorption, distribution, metabolism, and excretion (ADME) properties, while toxicologists assess its safety profile.

Computational Chemistry and Structural Biology: Computational studies can predict the compound's interaction with biological targets, guiding the design of more potent and selective derivatives. nih.gov

Materials Science and Nanotechnology: Material scientists can develop novel nanocarriers for improved drug delivery, as discussed in the previous section.

Such interdisciplinary collaborations are crucial for accelerating the journey of a promising compound from the laboratory to the clinic.

Q & A

Q. What synthetic strategies are optimal for preparing 2-benzoyl-3-benzylnaphthalene-1,4-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, depending on precursor availability. For example, in analogous naphthoquinone derivatives, microwave-assisted reactions with arylglyoxals and indole under catalytic systems (e.g., acidic or metal catalysts) improve reaction efficiency and reduce side products . Solvent polarity and temperature are critical: polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while lower temperatures (0–25°C) suppress unwanted polymerization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structure of 2-benzoyl-3-benzylnaphthalene-1,4-dione be unambiguously confirmed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze / NMR for benzoyl (δ ~7.5–8.0 ppm, aromatic protons) and benzyl (δ ~4.5–5.0 ppm, CH) groups. Compare with DFT-calculated chemical shifts for validation .

- X-ray crystallography : Resolve the crystal lattice to confirm substituent positions and bond angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H...H, O...H contacts) affecting stability .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 384.12 for CHO) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Methodological Answer: Start with in vitro assays:

- Anti-Alzheimer’s potential : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC determination) .

- Antioxidant activity : Use DPPH/ABTS radical scavenging assays to assess redox properties linked to the naphthoquinone core .

- Cytotoxicity : Screen against neuronal cell lines (e.g., SH-SY5Y) using MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How does 2-benzoyl-3-benzylnaphthalene-1,4-dione interact with multi-target pathways in neurodegenerative diseases?

Methodological Answer: Design multi-target studies:

- β-amyloid (Aβ) aggregation : Use thioflavin-T fluorescence to monitor inhibition of Aβ40 fibril formation .

- Tau protein modulation : Employ Western blotting to evaluate PHF6 tau fragment stabilization .

- MAO-B/AChE dual inhibition : Compare IC values with donepezil (AChE) and selegiline (MAO-B) to assess selectivity .

Data Interpretation: If contradictory results arise (e.g., strong Aβ inhibition but weak AChE activity), use molecular docking (AutoDock Vina) to probe binding site occupancy and steric clashes .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: